Cas no 1820706-36-2 (5H-Imidazo[4,5-b]pyridin-5-one, 7-(difluoromethyl)-3,4-dihydro-3-(2-hydroxyethyl)-2-methyl-)

5H-Imidazo[4,5-b]pyridin-5-one, 7-(difluoromethyl)-3,4-dihydro-3-(2-hydroxyethyl)-2-methyl- structure
1820706-36-2 structure
商品名:5H-Imidazo[4,5-b]pyridin-5-one, 7-(difluoromethyl)-3,4-dihydro-3-(2-hydroxyethyl)-2-methyl-
CAS番号:1820706-36-2
MF:C10H11F2N3O2
メガワット:243.210048913956
MDL:MFCD16621617
CID:4782854

5H-Imidazo[4,5-b]pyridin-5-one, 7-(difluoromethyl)-3,4-dihydro-3-(2-hydroxyethyl)-2-methyl- 化学的及び物理的性質

名前と識別子

    • 5H-Imidazo[4,5-b]pyridin-5-one, 7-(difluoromethyl)-3,4-dihydro-3-(2-hydroxyethyl)-2-methyl-
    • MDL: MFCD16621617
    • インチ: 1S/C10H11F2N3O2/c1-5-13-8-6(9(11)12)4-7(17)14-10(8)15(5)2-3-16/h4,9,16H,2-3H2,1H3,(H,14,17)
    • InChIKey: WQRXKRYOTCGZPO-UHFFFAOYSA-N
    • ほほえんだ: C12N(CCO)C(C)=NC=1C(C(F)F)=CC(=O)N2

5H-Imidazo[4,5-b]pyridin-5-one, 7-(difluoromethyl)-3,4-dihydro-3-(2-hydroxyethyl)-2-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
200323-1g
7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one
1820706-36-2
1g
$1860.00 2023-09-07

5H-Imidazo[4,5-b]pyridin-5-one, 7-(difluoromethyl)-3,4-dihydro-3-(2-hydroxyethyl)-2-methyl- 関連文献

5H-Imidazo[4,5-b]pyridin-5-one, 7-(difluoromethyl)-3,4-dihydro-3-(2-hydroxyethyl)-2-methyl-に関する追加情報

Recent Advances in the Study of 5H-Imidazo[4,5-b]pyridin-5-one, 7-(difluoromethyl)-3,4-dihydro-3-(2-hydroxyethyl)-2-methyl- (CAS: 1820706-36-2)

The compound 5H-Imidazo[4,5-b]pyridin-5-one, 7-(difluoromethyl)-3,4-dihydro-3-(2-hydroxyethyl)-2-methyl- (CAS: 1820706-36-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its imidazopyridinone core and difluoromethyl substituent, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and pharmacokinetic properties.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a kinase inhibitor. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. The structural features of 1820706-36-2, such as the difluoromethyl group and the hydroxyethyl side chain, have been shown to enhance its binding affinity and selectivity towards specific kinase targets. Computational modeling and X-ray crystallography studies have provided insights into the molecular interactions between this compound and its target proteins, further validating its potential as a lead candidate for drug development.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating kinase activity and inhibiting cell proliferation in various cancer cell lines. For instance, a recent study published in the Journal of Medicinal Chemistry reported that 1820706-36-2 exhibited potent inhibitory effects against a panel of cancer-associated kinases, with IC50 values in the low nanomolar range. Additionally, the compound showed favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a promising candidate for further preclinical development.

Another area of interest is the compound's potential application in the treatment of inflammatory diseases. Preliminary studies have indicated that 1820706-36-2 can suppress the production of pro-inflammatory cytokines by targeting key signaling pathways involved in immune response regulation. These findings suggest that the compound may have broad therapeutic utility beyond oncology, warranting further investigation in other disease contexts.

Despite these promising results, challenges remain in the development of 1820706-36-2 as a therapeutic agent. Issues such as off-target effects, potential toxicity, and the need for further optimization of its physicochemical properties must be addressed in future studies. Nevertheless, the current body of research underscores the compound's potential as a valuable tool for both basic research and drug discovery efforts.

In conclusion, 5H-Imidazo[4,5-b]pyridin-5-one, 7-(difluoromethyl)-3,4-dihydro-3-(2-hydroxyethyl)-2-methyl- (CAS: 1820706-36-2) represents a promising scaffold for the development of novel kinase inhibitors with potential applications in cancer and inflammatory diseases. Ongoing research efforts are expected to further elucidate its mechanism of action and optimize its therapeutic profile, paving the way for its eventual translation into clinical use.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd